molecular formula C16H16N2O6S B15035845 Methyl 4,5-dimethyl-2-{[(4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[(4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B15035845
M. Wt: 364.4 g/mol
InChI Key: MWNULWOXSJMMPG-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s electronic properties also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O6S/c1-9-10(2)25-15(14(9)16(20)23-3)17-13(19)8-24-12-6-4-11(5-7-12)18(21)22/h4-7H,8H2,1-3H3,(H,17,19)

InChI Key

MWNULWOXSJMMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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